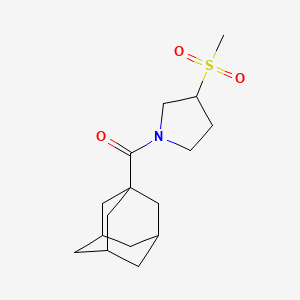

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

1-adamantyl-(3-methylsulfonylpyrrolidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-21(19,20)14-2-3-17(10-14)15(18)16-7-11-4-12(8-16)6-13(5-11)9-16/h11-14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHFJVYZLPMMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Adamantane Core: This can be achieved through the hydrogenation of dicyclopentadiene.

Introduction of the Pyrrolidine Ring: This step involves the reaction of the adamantane derivative with a suitable pyrrolidine precursor under controlled conditions.

Attachment of the Methylsulfonyl Group: This is usually done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of sulfoxides or sulfones.

Reduction: This may result in the removal of the sulfonyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: De-sulfonylated derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

Industry: Used in the development of advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of (3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The adamantane core provides a rigid framework that can interact with biological macromolecules, while the pyrrolidine ring and methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Structural Analogues with Adamantane Cores

(3r,5r,7r)-Adamantan-1-yl(pyrrolidin-1-yl)methanone (10b)

- Structure : Similar to the target compound but lacks the methylsulfonyl group on the pyrrolidine ring.

- Synthesis : Achieved via oxidative amidation in 90% yield, indicating high efficiency without sulfonation steps .

- Simpler synthesis but lower metabolic stability compared to the sulfonated analogue.

Adamantanyl-1,3,4-oxadiazole Hybrids (e.g., 6d–6g)

- Structure : Adamantane linked to oxadiazole rings with thiomorpholine or piperazine substituents .

- Thiomorpholine/piperazine groups enhance basicity, which may improve solubility but reduce blood-brain barrier penetration compared to the methylsulfonyl group.

1-(Adamantan-1-yl)-2-[(pyridin-4-ylmethyl)sulfanyl]ethan-1-one (39)

- Structure: Adamantane coupled to a pyridylmethylsulfanyl ethanone moiety .

- Synthesis : 55% yield via nucleophilic substitution, with LC/MS and HRMS validation.

- Key Differences :

- The pyridyl group enhances water solubility but introduces steric hindrance.

- Sulfanyl linker differs electronically from the sulfonyl group, affecting redox stability and target interactions.

Functional Group Variations

Methylsulfonyl vs. Sulfanyl Groups

- Methylsulfonyl : Strong electron-withdrawing effect stabilizes the pyrrolidine ring and enhances hydrogen-bond acceptor capacity. This may improve binding to polar residues in enzyme active sites .

- Sulfanyl : Less polar and more prone to oxidation, as seen in compound 39 .

Adamantane vs. Bulky Aliphatic Moieties

- Adamantane : Provides rigidity and high lipophilicity, favoring interactions with hydrophobic protein pockets.

- Alternative Bulky Groups : Compounds like tert-butyl or cyclohexyl lack the adamantane’s three-dimensional structure, reducing binding specificity .

Pharmacokinetic and Physicochemical Properties

Actividad Biológica

The compound (3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone is a derivative of adamantane, a polycyclic hydrocarbon known for its unique structural properties and diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthetic Routes

The synthesis of this compound involves several key steps:

- Formation of the Adamantane Core : This is typically achieved through hydrogenation of dicyclopentadiene.

- Introduction of the Pyrrolidine Ring : The adamantane derivative reacts with a pyrrolidine precursor under controlled conditions.

- Attachment of the Methylsulfonyl Group : This is accomplished via sulfonylation reactions using reagents like methylsulfonyl chloride.

Structural Analysis

The molecular structure of this compound is characterized by an adamantane core that provides a rigid framework, while the pyrrolidine ring and methylsulfonyl group contribute to its biological activity. The compound's unique structure allows it to interact with various biological targets, potentially modulating enzyme activities or receptor functions .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound has been shown to inhibit certain enzymes, including acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease. Inhibition studies indicated significant enzyme activity modulation at varying concentrations .

- Receptor Modulation : The adamantane moiety enhances lipophilicity, improving interaction with biological membranes and receptors .

Pharmacological Applications

Research has indicated that this compound has potential applications in:

- Neuropharmacology : Its inhibitory effects on AChE suggest potential use in treating neurodegenerative diseases such as Alzheimer's.

- Antiepileptic Activity : Preliminary studies indicate that this compound may exhibit antiepileptic properties through modulation of neurotransmitter systems .

Enzyme Inhibition Studies

A study conducted on various derivatives of adamantane revealed that this compound exhibited significant inhibition of AChE at concentrations as low as 10 µM. The inhibition was dose-dependent and reached approximately 50% at 50 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | AChE Inhibition IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Structure | 10 | Potential neuroprotective agent |

| Amantadine | Structure | 15 | Established antiviral and neuroprotective agent |

| Rimantadine | Structure | 20 | Antiviral agent with similar mechanism |

This table highlights the comparative efficacy of this compound against known compounds in terms of AChE inhibition.

Q & A

Q. What are the key considerations for optimizing the synthesis of (3r,5r,7r)-Adamantan-1-yl(3-(methylsulfonyl)pyrrolidin-1-yl)methanone?

- Methodological Answer : Synthesis optimization requires careful adjustment of reaction parameters:

- Temperature : Elevated temperatures (60–100°C) may accelerate coupling reactions but risk decomposition of the methylsulfonyl group.

- Solvent : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance nucleophilicity of the pyrrolidine nitrogen, while chloroform or dioxane may improve solubility of adamantane intermediates .

- Catalysts : Use of mild bases (e.g., triethylamine) or coupling agents (e.g., HATU) can improve yields while preserving stereochemical integrity .

- Purification : Employ gradient HPLC or column chromatography to isolate the product from byproducts like unreacted adamantane precursors .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the adamantane core and methylsulfonyl group. NOESY experiments resolve stereochemical ambiguities in the pyrrolidine ring .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula and detects sulfone-related fragmentation patterns .

- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of stereochemistry and bond angles, particularly for adamantane-pyrrolidine connectivity .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with UV detection at 210–260 nm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with variations in the adamantane substituents (e.g., halogenation) or pyrrolidine sulfonyl groups (e.g., replacing methylsulfonyl with ethylsulfonyl). Compare bioactivity using enzyme inhibition assays .

- Computational Docking : Use molecular dynamics (MD) simulations to predict binding affinities to target enzymes (e.g., dipeptidyl peptidase-IV), guided by crystallographic data from adamantane-containing analogs .

- Metabolic Stability : Assess half-life in liver microsomes to correlate structural features (e.g., adamantane’s lipophilicity) with metabolic resistance .

Q. What computational strategies are recommended to model the interaction between this compound and its target enzymes?

- Methodological Answer :

- Molecular Docking : Utilize software like AutoDock Vina with crystal structures of homologous enzymes (e.g., PDB: 4A5S) to predict binding poses. Focus on sulfonyl-oxygen interactions with catalytic residues .

- QM/MM Calculations : Hybrid quantum mechanics/molecular mechanics models evaluate electronic effects of the methylsulfonyl group on enzyme active sites .

- Free Energy Perturbation (FEP) : Quantify energy changes during ligand-enzyme binding to prioritize derivatives for synthesis .

Q. How should researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Purity Verification : Re-analyze disputed batches via HPLC and NMR to exclude impurities as confounding factors .

- Orthogonal Assays : Validate activity using alternative methods (e.g., SPR for binding affinity vs. fluorogenic enzyme assays) .

- Structural Reanalysis : Revisit crystallographic or spectroscopic data to confirm stereochemical consistency, particularly for the (3r,5r,7r)-adamantane configuration .

Critical Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.